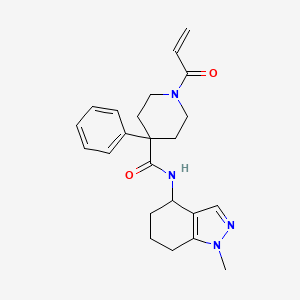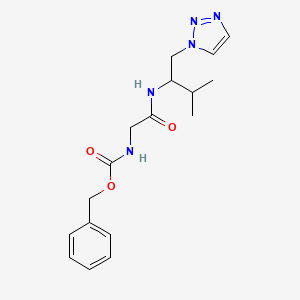
benzyl (2-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, benzyl (2-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)amino)-2-oxoethyl)carbamate, is a chemical entity that appears to be related to a class of compounds utilized in the synthesis of peptides and their mimetics and conjugates. These compounds often contain a benzotriazole moiety, which is known for its acylating properties, making them useful in peptide bond formation .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a benzyl carbamate derivative was synthesized and characterized, which involved the use of N-(protected α-aminoacyl)benzotriazoles as acylating agents . Another related synthesis involved the preparation of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid, showcasing the versatility of carbamate derivatives in organic synthesis . Additionally, the preparation of N-benzyloxycarbonyl derivatives from alcohols and diols has been reported, indicating a common strategy for the synthesis of carbamate esters .
Molecular Structure Analysis
The molecular structure of benzyl carbamate derivatives is characterized by the presence of a benzyl group attached to a carbamate moiety. The benzotriazole group, as seen in related compounds, is a heterocyclic compound that can act as an acylating agent due to its reactivity . The molecular structure is crucial for the compound's reactivity and its potential applications in the synthesis of more complex molecules.
Chemical Reactions Analysis
Benzyl carbamates can undergo various chemical reactions. For example, they can react with amines to give substitution products . They can also participate in the Dimroth rearrangement, where amino triazole derivatives can be transformed into benzylamino isomers under basic conditions, and this reaction can be reversed in neutral solvents . These reactions demonstrate the reactivity of the benzyl carbamate moiety and its derivatives in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamate derivatives are influenced by their functional groups. For instance, the presence of a benzotriazole moiety can affect the compound's acidity, basicity, and ultraviolet (UV) absorption properties . The carbamate group can also influence the solubility and reactivity of the compound. These properties are essential for the compound's behavior in various solvents and its potential use in chemical syntheses.
Scientific Research Applications
Antimitotic Agents
Research on chiral isomers of ethyl carbamates, including compounds structurally related to the queried chemical, has shown significant biological activity. Specifically, S- and R-isomers of certain carbamates demonstrate varied potency in biological systems, indicating the critical role of stereochemistry in medicinal applications. These findings suggest potential applications in designing antimitotic agents for cancer therapy (Temple & Rener, 1992).
Aminocyclization Reactions
The aminocyclization of carbamates to produce oxazolidinones and tetrahydro-1,3-oxazin-2-ones, catalyzed by silver(I) salts, highlights the utility of these compounds in synthesizing valuable heterocyclic structures. This process demonstrates the potential of carbamates in organic synthesis, contributing to the development of novel compounds with potential pharmacological properties (Kimura, Tanaka, & Tamaru, 1995).
Synthesis and Characterization of Carbamates
The synthesis and characterization of benzyl carbamates, including the queried compound, have been explored to understand their potential as acylating agents in peptide and mimetic preparations. These studies provide a basis for the application of carbamates in the synthesis of biologically active peptides and their conjugates, indicating a broad utility in medicinal chemistry and drug design (Küçükbay & Buğday, 2014).
Hydrogen Bond Interactions
Research on carbamate derivatives has shed light on the role of hydrogen bonding in determining molecular structure and stability. Such studies not only contribute to our understanding of fundamental chemical principles but also inform the design of compounds with desired physical and chemical properties, relevant to pharmaceutical sciences and material science (Das et al., 2016).
Antineoplastic and Antifilarial Agents
Carbamates have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents, indicating the versatility of these compounds in therapeutic applications. These findings underscore the importance of carbamates in developing new treatments for cancer and parasitic infections, highlighting their broad applicational scope in medicinal chemistry (Ram et al., 1992).
properties
IUPAC Name |
benzyl N-[2-[[3-methyl-1-(triazol-1-yl)butan-2-yl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-13(2)15(11-22-9-8-19-21-22)20-16(23)10-18-17(24)25-12-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3,(H,18,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJZGSUPYQIONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

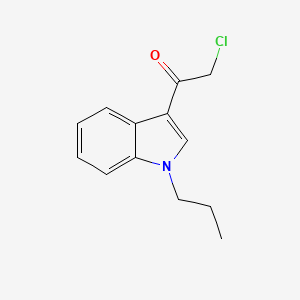
![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)
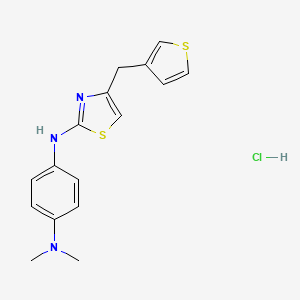
![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)
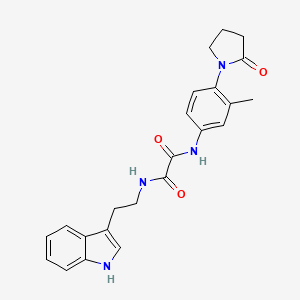
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)
![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)

